2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile
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Overview
Description
2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is an organic compound that features a chloropyridine moiety and a dimethylamino group attached to a propenenitrile backbone. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of Propenenitrile Backbone: The propenenitrile backbone is introduced through a coupling reaction, often using reagents like acrylonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the pyridine ring or the nitrile group.
Reduction Products: Amines or other reduced forms of the nitrile group.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Compounds with similar structures have shown potential as antimicrobial or anticancer agents.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)-3-(methylamino)prop-2-enenitrile: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(6-Chloropyridin-3-yl)-3-(ethylamino)prop-2-enenitrile: Similar structure but with an ethylamino group.
Uniqueness
The presence of the dimethylamino group in 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile may confer unique properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3 |
InChI Key |
UWEOWBUTVRKGGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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